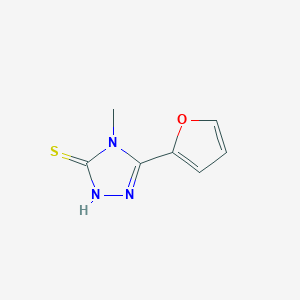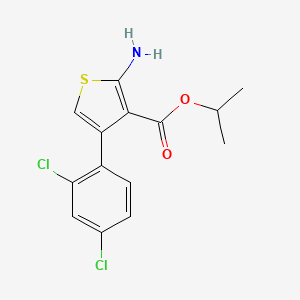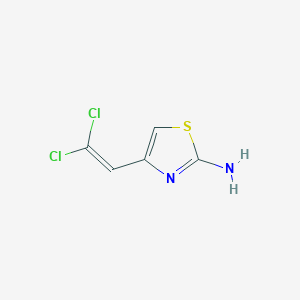![molecular formula C14H11FO2 B1299039 4-[(3-氟苯基)甲氧基]苯甲醛 CAS No. 66742-57-2](/img/structure/B1299039.png)
4-[(3-氟苯基)甲氧基]苯甲醛
描述
The compound "4-[(3-Fluorophenyl)methoxy]benzaldehyde" is a chemical entity that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound features a benzaldehyde group and a methoxy group connected by an ether linkage, with a fluorine atom substituted on the phenyl ring. This structure is a key intermediate in the synthesis of various derivatives with potential antimicrobial and antioxidant activities, as well as applications in photoluminescent materials .
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic addition reactions, click chemistry, and Claisen–Schmidt condensation reactions. For instance, analogues of the compound have been synthesized using the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides, yielding good-to-excellent yields . Another related compound was synthesized via nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde . These methods demonstrate the versatility and reactivity of the benzaldehyde moiety in forming various functionalized compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, the crystal structure of a similar compound, 4-(4-methoxyphenoxy)benzaldehyde, was determined, revealing a dihedral angle between the benzene rings and the presence of weak intermolecular interactions in the crystal lattice . These structural analyses are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of the benzaldehyde group in the compound allows for further chemical transformations. For instance, the compound has been used as a precursor in the synthesis of Schiff bases, which are known for their antimicrobial activity . Additionally, the fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, as seen in the synthesis of fluorinated phenols .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound and its derivatives are influenced by the substituents on the benzene rings. The presence of the methoxy and fluorine groups can affect the compound's solubility, boiling point, and melting point. The photoluminescent properties of related compounds have also been studied, indicating potential applications in the development of new photoluminescent materials . Furthermore, the antimicrobial and antioxidant activities of the synthesized analogues suggest that the compound's derivatives could be valuable in pharmaceutical applications .
科学研究应用
合成和材料科学
4-[(3-氟苯基)甲氧基]苯甲醛及其衍生物在合成和材料科学领域中发挥着重要作用。例如,双醛单体如4-(4′-甲酰基-phenoxy)苯甲醛及其甲氧基和乙氧基衍生物是从4-氟苯甲醛合成的。这些单体在聚合时形成具有显著电导率的聚(偶氮亚甲)化合物,展示了它们在电导材料开发中的潜力 (Hafeez et al., 2019)。
有机合成和化学反应
在有机化学领域,如4-[(3-氟苯基)甲氧基]苯甲醛及其类似物这样的取代苯甛是关键的中间体。它们已被用于各种化学反应,包括巴耶-维利格氧化反应,其中氟苯甲醛被高效地转化为氟酚,突显了酶对生产氟酚而不是苯甲酸的偏好,这与从化学研究中得出的传统规则相矛盾 (Moonen et al., 2005)。
非线性光学应用
类似于4-[(3-氟苯基)甲氧基]苯甲醛的化合物如3-甲氧基-4-羟基苯甲醛(MHBA)已被确定为高效的分子非线性光学材料,因其显著的二阶非线性光学极化率和在蓝光区的透明度。对MHBA的研究涉及从溶液中生长和对其光学透射、机械硬度和激光损伤的分析,有助于了解类似化合物 (Venkataramanan et al., 1994)。
分子结构和光谱分析
对类似于4-[(3-氟苯基)甲氧基]苯甲醛的化合物如3-羟基-4-甲氧基苯甲醛的分子结构和振动光谱研究已进行,以更好地了解它们的特性。这些研究提供了有关这类化合物的分子几何、能量和热力学性质的见解,有助于开发具有所需物理和化学性质的材料 (Yadav et al., 2018)。
安全和危害
作用机制
Target of Action
It is known to be used as an organic synthesis intermediate for laboratory research and drug molecule synthesis .
Mode of Action
In organic synthesis, the aldehyde group in the structure can be oxidized to a carboxylic group, or reduced to a hydroxyl group . Additionally, the aldehyde group can undergo a Wittig reaction to produce a corresponding alkene derivative .
Biochemical Pathways
Given its role as an intermediate in organic synthesis, it can be involved in various biochemical transformations depending on the specific context of the synthesis .
Pharmacokinetics
As an organic synthesis intermediate, its bioavailability would largely depend on the specific drug molecule it is used to synthesize .
Result of Action
As an intermediate in organic synthesis, its effects would be largely determined by the final compound it is used to produce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(3-Fluorophenyl)methoxy]benzaldehyde. For instance, it is known to be sensitive to oxidation by air over long periods of storage at room temperature, leading to the formation of corresponding benzoic acid compounds. Therefore, it is generally required to be stored at low temperatures (2 to 8 degrees Celsius) .
属性
IUPAC Name |
4-[(3-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKSIIHRKWTIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358193 | |
| Record name | 4-[(3-Fluorophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Fluorophenyl)methoxy]benzaldehyde | |
CAS RN |
66742-57-2 | |
| Record name | 4-[(3-Fluorophenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66742-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((3-Fluorobenzyl)oxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066742572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(3-Fluorophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Fluorbenzyloxy)benzaldehyd | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((3-FLUOROBENZYL)OXY)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F835Z6XML4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)
![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)






![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)



![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)